molecular formula C6H11ISi B8264536 3-Iodo-1-trimethylsilylpropyne CAS No. 78199-88-9

3-Iodo-1-trimethylsilylpropyne

Cat. No.: B8264536
CAS No.: 78199-88-9
M. Wt: 238.14 g/mol
InChI Key: GEWOCRSOOHMPED-UHFFFAOYSA-N
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Description

3-Iodo-1-trimethylsilylpropyne is an organic compound with the chemical formula C₆H₁₁ISi. It is a colorless to pale yellow liquid with a pungent odor. This compound is classified as an organohalide and is known for its high reactivity and volatility. It is primarily used in organic synthesis and has applications in various fields, including polymer chemistry and materials science .

Scientific Research Applications

3-Iodo-1-trimethylsilylpropyne has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Polymer Chemistry: It serves as a cross-linking agent in the preparation of high-performance polymers and materials.

    Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its reactivity and ability to form diverse chemical structures.

    Materials Science: It is used in the development of advanced materials with unique properties

Preparation Methods

The synthesis of 3-Iodo-1-trimethylsilylpropyne typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the reaction . The general reaction scheme is as follows:

3-Bromo-1-propyne+TrimethylchlorosilaneThis compound\text{3-Bromo-1-propyne} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} 3-Bromo-1-propyne+Trimethylchlorosilane→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Iodo-1-trimethylsilylpropyne undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 3-Iodo-1-trimethylsilylpropyne exerts its effects is primarily through its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in cross-coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium or copper .

Comparison with Similar Compounds

3-Iodo-1-trimethylsilylpropyne can be compared with other similar compounds, such as:

    3-Bromo-1-trimethylsilylpropyne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    3-Chloro-1-trimethylsilylpropyne: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.

    3-Iodo-1-propyne: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of the iodine atom and the trimethylsilyl group, which imparts specific reactivity and versatility in organic synthesis .

Properties

IUPAC Name

3-iodoprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOCRSOOHMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453924
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78199-88-9
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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